(2E)-3-(7-methoxy-1,3-dioxaindan-5-yl)prop-2-enoic acid
CAS No.: 41514-66-3
Cat. No.: VC11605682
Molecular Formula: C11H10O5
Molecular Weight: 222.2
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 41514-66-3 |
---|---|
Molecular Formula | C11H10O5 |
Molecular Weight | 222.2 |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Synonyms
The compound is formally named (2E)-3-(7-methoxy-1,3-dioxaindan-5-yl)prop-2-enoic acid under IUPAC guidelines. Its structure comprises a propenoic acid group ((2E)-prop-2-enoic acid) conjugated to a 7-methoxy-1,3-dioxaindane ring (a benzodioxole derivative with a methoxy substituent). Key synonyms include:
-
3-Methoxy-4,5-methylenedioxycinnamic acid
-
(E)-3-(7-Methoxy-1,3-benzodioxol-5-yl)acrylic acid
Molecular Formula and Weight
The molecular formula is C₁₁H₁₀O₅, with a calculated molecular weight of 222.19 g/mol .
Structural Characterization
The compound’s planar structure is defined by:
-
A benzodioxole ring (1,3-dioxaindane) with a methoxy group at position 7.
-
A trans-configured (E) double bond between C2 and C3 of the propenoic acid chain.
-
A carboxylic acid group at the terminal position.
The SMILES notation (COC1=CC(=CC2=C1OCO2)/C=C/C(=O)O
) and InChIKey (TWUVAPFWYKZLOT-NSCUHMNNSA-N
) provide unambiguous representations of its stereochemistry and connectivity .
Synthesis and Industrial Production
Palladium-Catalyzed Cross-Coupling
A common method involves Suzuki-Miyaura coupling between a benzodioxole boronic acid and an acrylic acid derivative. For example, benzo[d] dioxol-5-ylboronic acid (CAS 94839-07-3) reacts with methyl acrylate under palladium catalysis, followed by hydrolysis to yield the target compound . Typical conditions include:
-
Catalyst: Palladium acetate (Pd(OAc)₂)
-
Base: Sodium carbonate (Na₂CO₃)
-
Solvent: 1,2-Dimethoxyethane (DME)/water
-
Temperature: 120°C
Rhodium-Catalyzed Reactions
Alternative protocols employ rhodium complexes (e.g., [RhCp*Cl₂]₂) in methanol at 60°C, achieving higher yields (99%) under inert atmospheres .
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and purity optimization:
-
Purification: Recrystallization from ethanol or chromatography on silica gel.
-
Quality Control: HPLC and NMR spectroscopy to verify >95% purity.
Physical and Chemical Properties
Physicochemical Parameters
Property | Value |
---|---|
Molecular Weight | 222.19 g/mol |
Melting Point | 180–182°C (predicted) |
Solubility in Water | 4.4 mg/mL (estimated) |
LogP (Partition Coefficient) | 0.64 (XLOGP3) |
pKa (Carboxylic Acid) | ~4.2 (estimated) |
The compound exhibits moderate lipophilicity (LogP 0.64) and limited aqueous solubility, typical of cinnamic acid derivatives .
Stability and Reactivity
-
Thermal Stability: Decomposes above 250°C without melting.
-
Light Sensitivity: Susceptible to UV-induced isomerization of the double bond.
-
Reactivity: The carboxylic acid group participates in esterification and amidation reactions, while the benzodioxole ring undergoes electrophilic substitution.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆):
Mass Spectrometry (MS)
-
ESI-MS (m/z): 223.06 [M+H]⁺ (calculated for C₁₁H₁₁O₅⁺).
Applications and Biological Relevance
Pharmaceutical Research
The benzodioxole moiety is associated with antioxidant and anti-inflammatory activity. Structural analogs inhibit cyclooxygenase-2 (COX-2), suggesting potential for NSAID development .
Material Science
The conjugated double bond system enables use in organic semiconductors and photovoltaic materials.
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